molecular formula C24H18ClNO4 B2446074 N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921530-09-8

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2446074
CAS No.: 921530-09-8
M. Wt: 419.86
InChI Key: HHPIFZCKEVCEHW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a benzoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetamide with benzoyl chloride in the presence of a base to form N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 7-ethoxybenzofuran-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-2-29-20-10-6-9-16-13-21(30-23(16)20)24(28)26-19-12-11-17(25)14-18(19)22(27)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPIFZCKEVCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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